molecular formula C14H13ClF3N5O2 B2875174 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 321432-20-6

5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2875174
CAS No.: 321432-20-6
M. Wt: 375.74
InChI Key: YLTVOGGJEUKYJR-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione” is a chemical with the molecular formula C14H13ClF3N5O2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidinedione ring linked to a pyridinyl group via an ethanehydrazonoyl bridge. The pyridinyl group is substituted with a trifluoromethyl group and a chlorine atom .

Scientific Research Applications

Environmental and Toxicological Research

Toxic Encephalopathy and Methemoglobinemia after Poisoning Research has indicated that compounds similar to the one , specifically those involving pyridine structures with fluorination, have significant implications in toxicology and environmental health. For instance, a study reported on a case of toxic encephalopathy and methemoglobinemia following exposure to a pyridine derivative, highlighting the compound's absorption through respiratory pathways and its toxic impact on human health, including symptoms like dizziness, fatigue, nausea, and acute renal failure. This underscores the need for caution in industrial settings where such compounds are used or produced (Y. Tao, L. Shi, Jie Han, X. Jian, Yongsheng Li, 2022).

Cancer Research

Phase II Study of DTIC, ACNU, and Vincristine in Malignant Astrocytomas Further, the compound's structure suggests potential relevance in cancer research, given the mention of pyrimidine and its derivatives which are often explored for their therapeutic potential against various cancers. In one phase II clinical study, researchers examined the efficacy of a treatment regimen involving pyrimidine analogs for supratentorial malignant gliomas, shedding light on the complex interplay between drug mechanisms and cancer cell resistance (J. Ikeda et al., 1996).

Pharmacokinetics and Drug Metabolism

Chlorpyrifos Pharmacokinetics in Human Volunteers

Understanding the pharmacokinetics and metabolism of chemicals structurally related to the compound is crucial for assessing potential therapeutic applications and safety. For instance, a study on chlorpyrifos, an organophosphate, explored its metabolism and excretion patterns in humans, providing insights into the compound's low potential for accumulation and rapid elimination, which are critical factors in developing safe pharmaceutical agents (R. J. Nolan, D. Rick, N. L. Freshour, J. Saunders, 1984).

Properties

IUPAC Name

5-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O2/c1-7(9-6-22(2)13(25)23(3)12(9)24)20-21-11-10(15)4-8(5-19-11)14(16,17)18/h4-6H,1-3H3,(H,19,21)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTVOGGJEUKYJR-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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